N-[4-(aminomethyl)oxan-4-yl]-5-chloro-2-methoxybenzenesulfonamide
Description
Its molecular formula is C12H22N4O3S, and it has a molecular weight of 302.40 g/mol. This compound is known for its unique structure, which includes an oxan-4-yl group, a 5-chloro-2-methoxybenzenesulfonamide moiety, and an aminomethyl group.
Properties
IUPAC Name |
N-[4-(aminomethyl)oxan-4-yl]-5-chloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-19-11-3-2-10(14)8-12(11)21(17,18)16-13(9-15)4-6-20-7-5-13/h2-3,8,16H,4-7,9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHFISVSIXYWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2(CCOCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(aminomethyl)oxan-4-yl]-5-chloro-2-methoxybenzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-aminomethyltetrahydropyran with 5-chloro-2-methoxybenzenesulfonyl chloride under specific conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(aminomethyl)oxan-4-yl]-5-chloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(aminomethyl)oxan-4-yl]-5-chloro-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-5-chloro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the sulfonamide moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
N-[4-(aminomethyl)oxan-4-yl]-5-chloro-2-methoxybenzenesulfonamide can be compared with similar compounds such as:
N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylimidazole-4-sulfonamide: This compound has a similar oxan-4-yl group but differs in the sulfonamide moiety and the presence of an imidazole ring.
4-Aminomethyltetrahydropyran: This compound shares the aminomethyl group but lacks the sulfonamide and chloromethoxybenzene groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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